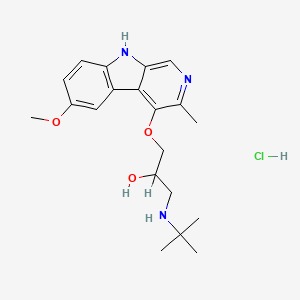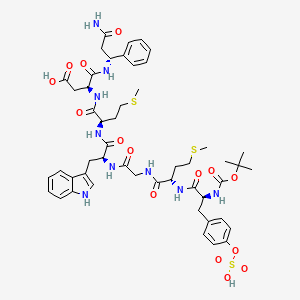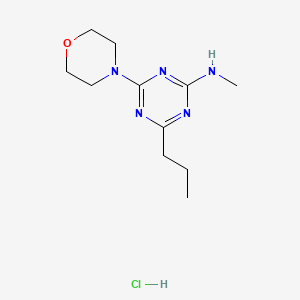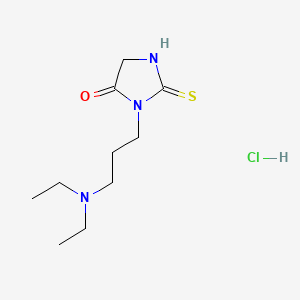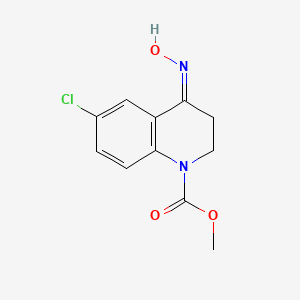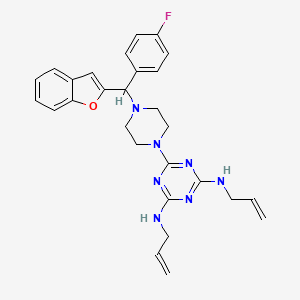
1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzhydryl group and a cyclopropylmethyl group attached to the piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride typically involves the reaction of benzhydryl chloride with cyclopropylmethyl piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .
Wissenschaftliche Forschungsanwendungen
1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It has been studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Biology: The compound has been used in studies investigating cellular signaling pathways and receptor interactions.
Wirkmechanismus
The mechanism of action of 1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake .
Vergleich Mit ähnlichen Verbindungen
1-Benzhydryl-piperazine: Shares the benzhydryl group but lacks the cyclopropylmethyl group.
Cyclopropylmethyl-piperazine: Contains the cyclopropylmethyl group but lacks the benzhydryl group.
1-(4-Chlorobenzhydryl)piperazine: Similar structure with a chlorine substituent on the benzhydryl group.
Uniqueness: 1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride is unique due to the presence of both the benzhydryl and cyclopropylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
113913-37-4 |
|---|---|
Molekularformel |
C21H28Cl2N2 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
1-benzhydryl-4-(cyclopropylmethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C21H26N2.2ClH/c1-3-7-19(8-4-1)21(20-9-5-2-6-10-20)23-15-13-22(14-16-23)17-18-11-12-18;;/h1-10,18,21H,11-17H2;2*1H |
InChI-Schlüssel |
XJEMICDDHVFLAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



